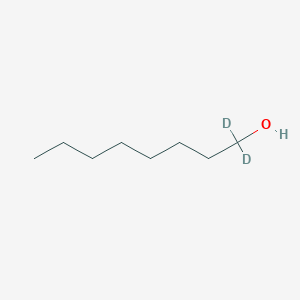
1-Octanol-1,1-D2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Octanol-d2 can be synthesized through the deuteration of 1-octanol. This process typically involves the exchange of hydrogen atoms with deuterium using deuterium oxide (D2O) in the presence of a catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the exchange .
Industrial Production Methods: Industrial production of 1-octanol-d2 follows similar principles but on a larger scale. The process involves the use of deuterium gas or deuterium oxide in reactors designed to handle high pressures and temperatures. The purity of the final product is ensured through distillation and other purification techniques .
Análisis De Reacciones Químicas
Types of Reactions: 1-Octanol-d2 undergoes various chemical reactions, including:
Oxidation: 1-Octanol-d2 can be oxidized to form 1-octanal-d2 and further to 1-octanoic acid-d2.
Reduction: It can be reduced to form octane-d2.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for converting the hydroxyl group to halides.
Major Products:
Oxidation: 1-Octanal-d2, 1-octanoic acid-d2.
Reduction: Octane-d2.
Substitution: 1-bromooctane-d2, 1-chlorooctane-d2.
Aplicaciones Científicas De Investigación
1-Octanol-d2 has a wide range of applications in scientific research:
Chemistry: Used as a solvent and a reagent in organic synthesis. It is also employed in the study of reaction mechanisms and kinetics.
Biology: Acts as a tracer in metabolic studies to understand the pathways and rates of biochemical reactions.
Medicine: Utilized in pharmacokinetic studies to track the distribution and metabolism of drugs.
Industry: Used in the production of deuterated compounds for various industrial applications, including the manufacture of specialty chemicals
Mecanismo De Acción
The mechanism by which 1-octanol-d2 exerts its effects is primarily through its interaction with biological membranes and proteins. It can modulate the activity of ion channels and receptors, influencing cellular signaling pathways. For example, 1-octanol-d2 has been shown to inhibit T-type calcium channels, affecting neurotransmitter release and neuronal excitability .
Comparación Con Compuestos Similares
1-Octanol: The non-deuterated form, commonly used in similar applications but lacks the unique properties of deuterium.
2-Octanol: An isomer with different physical and chemical properties.
3-Octanol: Another isomer with distinct reactivity and applications.
Uniqueness of 1-Octanol-d2: 1-Octanol-d2 is unique due to the presence of deuterium, which provides advantages in tracing and studying reaction mechanisms. The deuterium atoms make it particularly useful in studies involving mass spectrometry and nuclear magnetic resonance spectroscopy, where the isotopic labeling helps in distinguishing between different molecular species .
Propiedades
Fórmula molecular |
C8H18O |
|---|---|
Peso molecular |
132.24 g/mol |
Nombre IUPAC |
1,1-dideuteriooctan-1-ol |
InChI |
InChI=1S/C8H18O/c1-2-3-4-5-6-7-8-9/h9H,2-8H2,1H3/i8D2 |
Clave InChI |
KBPLFHHGFOOTCA-MGVXTIMCSA-N |
SMILES isomérico |
[2H]C([2H])(CCCCCCC)O |
SMILES canónico |
CCCCCCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


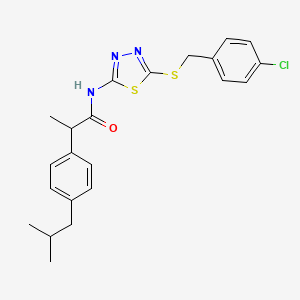


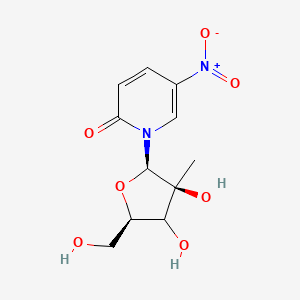

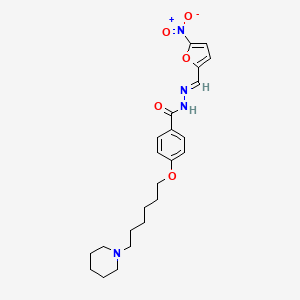
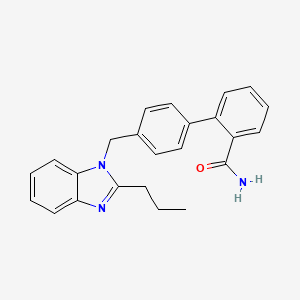
![1-[4-[2-Phenyl-5-(3,4,5-trimethoxybenzoyl)triazol-4-yl]piperazin-1-yl]ethanone](/img/structure/B12405200.png)
![sodium;4-[[4-(diethylamino)phenyl]-(4-diethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]benzene-1,3-disulfonate](/img/structure/B12405219.png)

![(14R,18R,19R)-25-ethoxy-11,14,18-trimethyl-19-[(2R)-6-methylheptan-2-yl]-4-azahexacyclo[12.11.0.03,12.05,10.015,23.018,22]pentacosa-1,3,5,7,9,11,24-heptaene](/img/structure/B12405228.png)
![trisodium;4-hydroxy-5-[(2-hydroxynaphthalen-1-yl)diazenyl]-3-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12405229.png)
![N-[[3-(1,3-benzodioxol-5-yloxy)phenyl]methyl]-9H-pyrido[3,4-b]indol-3-amine](/img/structure/B12405233.png)
![[(2R,5R)-5-(6-aminopurin-9-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-3-yl] 4-oxopentanoate](/img/structure/B12405242.png)
